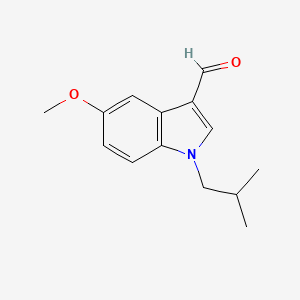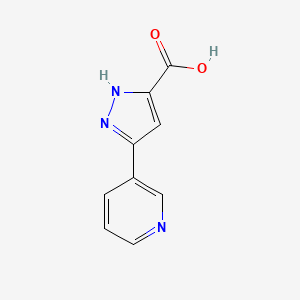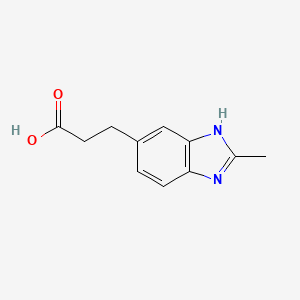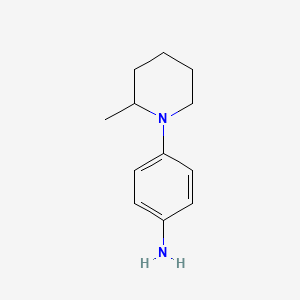
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H17NO2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can be achieved through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . Indole derivatives, such as 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .Molecular Structure Analysis
The molecular structure of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 231.3 .Chemical Reactions Analysis
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .科学的研究の応用
Chemical Synthesis and Derivative Formation
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, as part of the indole family, shows versatility in chemical synthesis. Research has demonstrated its role as an electrophile in nucleophilic substitution reactions, facilitating the synthesis of various indole derivatives. For example, indole-3-carbaldehyde reacts regioselectively with nucleophiles, leading to 2,3,6-trisubstituted indoles, showcasing its utility in creating novel indole-based compounds with potential applications in medicinal chemistry and material science (Yamada et al., 2009).
Structural and Molecular Studies
The structural properties of indole derivatives, including those similar to 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, have been extensively studied. Such research aids in understanding the molecular frameworks and potential reactivity of these compounds. For instance, the study of 5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone highlighted the importance of hydrogen bonding in the formation of molecular structures, which could inform the design of new molecules with desired properties (Ali et al., 2005).
Antitumor and Antibacterial Activities
Indole derivatives, including those structurally related to 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, have shown promising biological activities. For instance, compounds isolated from the spent broth of Taiwanofungus camphoratus cultures, which possess structural similarities to indole carbaldehydes, demonstrated antitumor properties by inhibiting the proliferation of tumor cells in vitro (Jia et al., 2015). Additionally, indole-3-carbaldehyde semicarbazone derivatives have exhibited antibacterial activities against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Carrasco et al., 2020).
Catalysis and Green Chemistry
Indole carbaldehydes, akin to 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, have been employed in green and sustainable chemistry approaches, such as nanocatalyzed synthetic routes. These methodologies emphasize efficient, environmentally friendly synthetic processes, contributing to the advancement of sustainable chemical practices (Madan, 2020).
将来の方向性
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives have potential applications in the field of medicinal and pharmaceutical chemistry . They can be used to generate biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
特性
IUPAC Name |
5-methoxy-1-(2-methylpropyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(2)7-15-8-11(9-16)13-6-12(17-3)4-5-14(13)15/h4-6,8-10H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLRAZNAZXVET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)











